molecular formula C₂₁H₁₈D₆FN₃O₅S B1158433 N-Desmethyl Rosuvastatin Lactone-d6

N-Desmethyl Rosuvastatin Lactone-d6

Cat. No.: B1158433
M. Wt: 455.53
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethyl Rosuvastatin Lactone-d6 is a deuterium-labeled isotopologue specifically designed for use as an internal standard in quantitative bioanalysis, crucial for ensuring accuracy and precision in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods . Its primary research value lies in the quantification of rosuvastatin and its metabolites in biological matrices such as blood plasma, which is fundamental for advanced pharmacokinetic studies, metabolic pathway elucidation, and therapeutic drug monitoring . Rosuvastatin is a potent HMG-CoA reductase inhibitor used to manage cholesterol and reduce the risk of cardiovascular disease . Beyond its lipid-lowering role, research into its anti-inflammatory properties is ongoing, including potential applications in complex inflammatory conditions such as proliferative vitreoretinopathy . Using a deuterated internal standard like this compound corrects for variability and loss during sample preparation (e.g., during supported liquid extraction) and analysis, thereby minimizing the matrix effect and yielding highly reliable quantitative data . This compound is an essential tool for analytical method development and validation, supporting high-throughput applications in clinical research and the commercial production of rosuvastatin-based pharmaceuticals .

Properties

Molecular Formula

C₂₁H₁₈D₆FN₃O₅S

Molecular Weight

455.53

Synonyms

N-[4-(4-Fluorophenyl)-6-(1-methylethyl-d6)-5-[(1E)-2-[(2S,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethenyl]-2-pyrimidinyl]-N-methanesulfonamide;  N-Desmethyl Rosuvastatin-5S-lactone-d6; 

Origin of Product

United States

Synthetic Strategies and Isotopic Labeling Methodologies for N Desmethyl Rosuvastatin Lactone D6

Precursor Synthesis Pathways for Rosuvastatin (B1679574) Lactone Analogues

The foundational step in synthesizing N-Desmethyl Rosuvastatin Lactone-d6 involves the creation of rosuvastatin lactone precursors. These pathways are designed to build the characteristic pyrimidine (B1678525) heterocycle and the chiral side chain. A common and effective strategy involves the Wittig reaction, which couples a phosphonium (B103445) salt of the pyrimidine core with an aldehyde containing the chiral side-chain. nih.govresearchgate.net This key reaction establishes the crucial carbon-carbon bond linking the two main fragments of the molecule. nih.gov The synthesis of the pyrimidine core itself often starts from basic materials like fluorobenzaldehyde, methyl isobutyrylacetate, and urea, which undergo a series of condensation, oxidation, reduction, and substitution reactions. google.com

Achieving the correct stereochemistry of the side chain is critical and is a primary challenge in the synthesis of statins. nih.gov Several enantioselective methods are employed to install the two stereogenic centers (at C3 and C5 of the heptenoate side chain).

Enzyme-Catalyzed Reactions: Deoxyribose-5-phosphate aldolase (B8822740) (DERA) has been utilized in a one-pot tandem aldol (B89426) reaction to form a key 6-carbon intermediate from simple 2-carbon starting materials. nih.gov This biocatalytic approach can produce intermediates with very high enantiomeric and diastereomeric excess (>99.9% ee and 99.8% de after crystallization). nih.gov Novel, aldehyde-tolerant DERA enzymes have been identified to further improve the efficiency and space-time yield of this process. rsc.org

Chiral Reagents and Catalysts: A concise, stereocontrolled synthesis can be achieved using methods like the Keck enantioselective allylation to create one stereocenter, followed by a diastereoselective epoxidation to establish the second. researchgate.net Another approach involves an iodine chloride-induced intramolecular cyclization of a chiral homoallylic carbonate to build the side chain with the correct syn-1,3-diol arrangement. rsc.org

The lactone ring, a cyclic ester, is a key structural feature of the target molecule. nih.govscbt.com Rosuvastatin and its N-desmethyl metabolite exist in equilibrium with their open-chain hydroxy acid forms. chemicalpapers.comresearchgate.net The formation of the lactone is typically achieved through intramolecular cyclization or esterification.

This transformation is influenced by the solvent environment; the forward reaction (conversion to the lactone) is favored in aprotic solvents, while the reverse reaction (hydrolysis to the acid) is observed in acidic aqueous solutions. chemicalpapers.comresearchgate.net In synthetic procedures, lactonization can be performed as a distinct step, for example, by azeotropic cyclization in toluene, often using an acid catalyst. google.com This approach is practical as the lactone is often crystalline and easier to purify. google.com

Deuteration Techniques for Selective Isotopic Labeling

Isotopic labeling with deuterium (B1214612) is a crucial modification for use in metabolic studies or as internal standards in quantitative analysis. acs.orgrsc.org The introduction of deuterium atoms into a molecule can be achieved through various methods, with hydrogen isotope exchange (HIE) being a prominent late-stage strategy. acs.org These reactions often employ transition-metal catalysts or base-mediated approaches with a deuterium source like heavy water (D₂O) or deuterated solvents. acs.orgnih.govresearchgate.net

For this compound, the six deuterium atoms are specifically located on the isopropyl group attached to the pyrimidine ring (propan-2-yl-1,1,1,3,3,3-d6). simsonpharma.com The mechanism for this selective incorporation involves a base-mediated hydrogen-deuterium exchange.

The protons on the two methyl groups of the isopropyl moiety are weakly acidic due to the influence of the adjacent aromatic pyrimidine ring. In the presence of a base (e.g., KOH) and a deuterium source, such as deuterated dimethyl sulfoxide (B87167) (DMSO-d6), a proton can be abstracted to form a carbanionic intermediate. nih.govacs.org This intermediate then captures a deuteron (B1233211) from the solvent, resulting in the replacement of a hydrogen atom with a deuterium atom. This process is repeated until all six protons on the two methyl groups are replaced. The use of a base and a deuterated solvent provides a cost-effective and efficient route for high levels of deuterium incorporation. nih.gov

Table 1: Key Deuteration Reaction Parameters

Parameter Description Finding Source(s)
Deuterium Source The compound that provides the deuterium atoms for the exchange reaction. DMSO-d6 is an effective and ecological reagent for base-mediated deuteration. nih.govacs.org
Catalyst/Promoter The substance that facilitates the H-D exchange reaction. A base, such as potassium hydroxide (B78521) (KOH), is used to promote the reaction. acs.org
Mechanism The step-by-step process of deuterium incorporation. Involves base-promoted abstraction of a proton followed by deuteration of the resulting carbanion. The process repeats for full d6 labeling on the isopropyl methyl groups. nih.govacs.org

| Selectivity | The specific location of deuterium incorporation. | The protons on the isopropyl methyl groups are targeted for exchange to produce the d6 analogue. | simsonpharma.com |

Ensuring high isotopic purity is essential for the intended applications of labeled compounds. rsc.orgrsc.org This requires both optimized synthetic conditions and rigorous analytical verification.

Optimization of Reaction Conditions: Achieving high deuterium incorporation involves carefully controlling reaction parameters such as time, temperature, and the equivalents of the base and deuterium source. acs.org Using highly enriched deuterium sources is also critical.

Analytical Verification: A combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy is a powerful strategy to confirm the isotopic enrichment and structural integrity of the final compound. rsc.orgrsc.org LC-ESI-HR-MS can be used to calculate the percentage of isotopic purity by integrating the isotopic ion peaks, while NMR confirms the exact positions of the deuterium labels. rsc.org

Table 2: Analytical Techniques for Purity Assessment

Technique Purpose Details Source(s)
LC-ESI-HR-MS Isotopic Enrichment Calculation Involves recording a full scan MS, extracting and integrating isotopic ions, and calculating the isotopic enrichment of the labeled compound. rsc.orgrsc.org

Synthesis Optimization and Scalability Considerations for this compound

Transitioning a complex synthesis from a laboratory scale to industrial production requires significant optimization to ensure the process is efficient, cost-effective, and high-yielding. google.comresearchgate.net For a molecule like this compound, this involves streamlining the multi-step sequence.

Advanced Purity Assessment of Synthesized this compound Batches

The production of this compound for use as an analytical standard necessitates exceptionally high purity. Rigorous quality control procedures are implemented to verify both the chemical and isotopic purity of each batch, ensuring the reliability and consistency of analytical results. smolecule.com

Chromatographic techniques are central to the purification and purity assessment of this compound. smolecule.com High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the primary methods employed. smolecule.comnih.govunesp.br These techniques are capable of separating the target compound from starting materials, by-products, and other related impurities, including non-deuterated or partially deuterated analogs. smolecule.comderpharmachemica.com For instance, a validated UHPLC method for rosuvastatin and its impurities utilizes an Acquity BEH C18 column, achieving baseline separation of all specified impurities in under 15 minutes. nih.govnih.gov Commercial suppliers often report a purity of greater than 95% as determined by HPLC. lgcstandards.com

Table 1: Exemplary Chromatographic Conditions for Rosuvastatin and Impurity Analysis

Parameter Condition 1 nih.gov Condition 2 derpharmachemica.com
Column Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) Symmetry C18 (158 x 4.6 mm, 5 µm)
Mobile Phase Methanol-TFA 0.025% 45:55 (v/v) Acetonitrile (B52724)
Flow Rate 0.5 mL/min 1.0 mL/min
Detection UV at 240 nm UV at 250 nm

| Temperature | 55 °C | 20-25 °C |

In addition to chromatography, a suite of spectroscopic methods is used to confirm the structural integrity and isotopic distribution of the synthesized compound.

Mass Spectrometry (MS) : This technique is fundamental for confirming the molecular weight of this compound (455.53 g/mol ) and verifying the successful incorporation of six deuterium atoms. pharmaffiliates.com Tandem mass spectrometry (MS/MS) is also used for structural elucidation and quantification in complex matrices. nih.gov

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the lactone carbonyl, sulfonamide, and hydroxyl groups, providing further confirmation of the compound's identity. glppharmastandards.com

Table 2: Analytical Techniques for Purity Assessment

Analytical Technique Purpose Key Findings
HPLC/UHPLC Quantifies chemical purity and separates impurities. Purity levels typically exceed 95%. lgcstandards.com Efficient separation from related substances. nih.gov
Mass Spectrometry Confirms molecular weight and isotopic enrichment. Verifies the presence of the d6 label and correct mass. pharmaffiliates.com
NMR Spectroscopy Elucidates chemical structure and confirms isotopic labeling sites. Confirms structural integrity and deuterium incorporation. smolecule.com

| IR Spectroscopy | Identifies functional groups. | Confirms the presence of key structural motifs. glppharmastandards.com |

Through the combined application of these advanced analytical methods, the purity and identity of each batch of this compound are unequivocally established, ensuring its suitability as a high-quality reference standard for research purposes.

Advanced Analytical Characterization of N Desmethyl Rosuvastatin Lactone D6

Spectroscopic Characterization Techniques

Spectroscopic methods provide fundamental information regarding the molecular structure, functional groups, and isotopic labeling of N-Desmethyl Rosuvastatin (B1679574) Lactone-d6.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Localization and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of N-Desmethyl Rosuvastatin Lactone-d6 and for confirming the precise location of the deuterium labels. Both ¹H (proton) and ²H (deuterium) NMR are employed for a comprehensive analysis.

Conversely, the ²H NMR spectrum would display signals corresponding to the deuterium atoms, confirming their incorporation into the N-methyl and sulfonamide methyl positions. While specific chemical shift data for this particular standard is not publicly detailed, the analysis provides definitive proof of the isotopic labeling scheme. Quality control procedures rely on NMR to ensure high isotopic purity and to rule out the presence of non-deuterated or partially deuterated analogs. smolecule.com

Table 1: Expected ¹H NMR Spectral Characteristics for this compound

Structural MoietyExpected Chemical Shift Range (ppm)Expected MultiplicityNotes
Fluorophenyl Protons7.0 - 7.8MultipletsAromatic region, showing characteristic coupling patterns.
Vinyl Protons5.5 - 6.8Doublets of doubletsSignals for the two protons of the ethenyl bridge.
Lactone Ring Protons1.5 - 4.6MultipletsComplex signals for the CH and CH₂ groups of the lactone.
Isopropyl Protons1.2 - 3.5Doublet and MultipletSignals for the CH and CH₃ groups.
N-Methyl Protons~3.5AbsentSignal absent due to deuteration (d₃).
Sulfonamide Methyl Protons~3.4AbsentSignal absent due to deuteration (d₃).

Note: This table is illustrative, based on general chemical shift principles for similar structures. Actual values may vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification and Isotopic Abundance

High-Resolution Mass Spectrometry (HRMS) is employed to verify the elemental composition and isotopic distribution of this compound. With its ability to measure mass-to-charge ratios (m/z) to a high degree of accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound, with a chemical formula of C₂₁H₁₈D₆FN₃O₅S, the theoretical monoisotopic mass is calculated with high precision. smolecule.com Experimental measurement of the [M+H]⁺ ion must fall within a narrow mass tolerance (typically <5 ppm) of the calculated value to confirm the molecular formula.

HRMS also provides information on the isotopic enrichment. The mass spectrum will show a cluster of peaks corresponding to the different isotopic compositions (e.g., containing ¹³C, ¹⁵N, etc.). The relative abundance of the peak corresponding to the fully d6-labeled compound versus any d0 to d5 species allows for the calculation of isotopic purity. Tandem mass spectrometry (MS/MS) experiments can be used to study the fragmentation pattern, which would be expected to show a 6 Dalton mass shift in fragments containing the deuterated methyl groups compared to the non-deuterated analog.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₂₁H₁₈D₆FN₃O₅S
Nominal Mass455
Monoisotopic Mass455.1965
Theoretical [M+H]⁺ (monoisotopic)456.2038
Expected Mass Shift from d0 Analog+6.0377 Da

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in the molecule. These vibrational spectroscopy methods provide a molecular fingerprint, confirming the presence of key structural features.

The IR spectrum of this compound is expected to be very similar to that of its non-deuterated counterpart, as the deuterium substitution has a minimal effect on the vibrational frequencies of the main functional groups. Key absorption bands would confirm the presence of the lactone carbonyl (C=O), hydroxyl (O-H), sulfonamide (S=O), and fluorophenyl groups.

Table 3: Characteristic IR Absorption Bands for N-Desmethyl Rosuvastatin Lactone

Functional GroupCharacteristic Wavenumber (cm⁻¹)Vibration Type
O-H (hydroxyl)~3300 - 3400Stretching
C-H (aromatic/aliphatic)~2900 - 3100Stretching
C=O (lactone)~1730Stretching
C=N, C=C (pyrimidine/aromatic)~1540 - 1610Stretching
S=O (sulfonamide)~1330 and ~1150Asymmetric & Symmetric Stretching
C-F (fluorophenyl)~1230Stretching

Note: Data is representative and based on spectra for Rosuvastatin and its lactone impurity. researchgate.netsynzeal.com

Chromatographic Purity and Impurity Profiling

Chromatographic techniques are essential for assessing the chemical and stereoisomeric purity of this compound, ensuring that it is free from process-related impurities and unwanted stereoisomers.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the chemical purity of this compound. Reversed-phase HPLC methods are typically employed to separate the main compound from any potential impurities.

A typical HPLC system for this analysis would consist of a C18 or a Phenyl stationary phase column. researchgate.netresearchgate.net A gradient elution using a mobile phase of acidified water and an organic modifier like acetonitrile (B52724) or methanol (B129727) allows for the effective separation of the analyte from impurities with different polarities. researchgate.netresearchgate.net Detection is commonly performed using a UV detector, often at a wavelength around 240-243 nm, where the chromophores in the molecule exhibit strong absorbance. nih.gov Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For use as an internal standard, a purity of >98% is typically required.

Table 4: Representative HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnC18, 150 mm x 3.0 mm, 3 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
ElutionGradient
Flow Rate0.3 - 0.75 mL/min
DetectionUV at 242 nm
Column Temperature40 °C

Note: Parameters are compiled from various methods for Rosuvastatin and its metabolites. researchgate.netekb.eg

Chiral Chromatography for Stereoisomeric Analysis

N-Desmethyl Rosuvastatin Lactone possesses multiple chiral centers, including those on the lactone ring. It is crucial to confirm the stereoisomeric purity and to separate it from any potential diastereomers or enantiomers that may have formed during synthesis.

Chiral HPLC methods are developed specifically for this purpose. These methods utilize a chiral stationary phase (CSP), such as a polysaccharide-based column (e.g., Chiralpak IB), which can differentiate between stereoisomers. nih.govneliti.com The mobile phase is typically a non-polar solvent system, such as n-heptane or n-hexane, mixed with an alcohol like 2-propanol and a small amount of an acidic modifier like trifluoroacetic acid. nih.govneliti.com This normal-phase chiral chromatography allows for the resolution of the desired stereoisomer from its counterparts, ensuring the stereochemical integrity of the analytical standard. The method must demonstrate sufficient resolution between the main peak and any potential stereoisomeric impurities. neliti.com

Table 5: Typical Chiral HPLC Method Parameters for Stereoisomeric Analysis

ParameterCondition
ColumnChiralpak IB, 250 mm x 4.6 mm, 5 µm
Mobile Phasen-Heptane / 2-Propanol / Trifluoroacetic Acid (e.g., 85:15:0.1 v/v/v)
ElutionIsocratic
DetectionUV at 243 nm
Run Time~18 min

Note: Parameters are based on methods developed for the chiral separation of Rosuvastatin and its related isomers. nih.govneliti.com

Stability Assessment of this compound

The stability of this compound, a deuterated metabolite of rosuvastatin, is a critical parameter for its use as an analytical internal standard and for understanding its behavior in various environments. While specific stability data for the N-desmethyl-d6 lactone is not extensively available, valuable insights can be drawn from studies on its parent compound, rosuvastatin lactone. The removal of the N-methyl group is not expected to drastically alter the core stability profile, which is primarily dictated by the lactone ring and the dihydroxyheptenoic acid side chain. The deuterium labeling is also not anticipated to significantly impact its chemical stability.

The stability of statin lactones, including by extension this compound, is significantly influenced by the solvent system and pH. The equilibrium between the lactone and its corresponding open-ring hydroxy acid form is dynamic and dependent on the surrounding chemical environment.

Studies on rosuvastatin and its lactone form have demonstrated that the solvent matrix plays a crucial role in directing the equilibrium between the parent drug and its lactone degradation product. smolecule.comnih.gov In aprotic solvents, the conversion of the parent compound to its lactone form is the predominant reaction. smolecule.comnih.gov Conversely, in an acidic aqueous mobile phase, the hydrolysis of the lactone back to the parent carboxylic acid is favored. smolecule.comnih.gov Notably, organic protic solvents such as methanol have been shown to stabilize both rosuvastatin and its lactone, preventing significant interconversion. smolecule.comnih.gov

The stability of rosuvastatin lactone is also highly pH-dependent. At 25°C, rosuvastatin calcium is observed to convert to rosuvastatin lactone at pH 4.0 and pH 6.0, while it remains stable at pH 7.4. caymanchem.com In contrast, rosuvastatin lactone converts back to rosuvastatin calcium across all three pH values (4.0, 6.0, and 7.4) at this temperature. caymanchem.com At a lower temperature of 4°C, rosuvastatin calcium is stable at all three pH levels, whereas the lactone form continues to convert to the parent acid. caymanchem.com

Based on these findings for the parent compound, the stability of this compound in different solvent systems can be inferred as follows:

Solvent SystemExpected Stability of this compoundGoverning ReactionSupporting Evidence from Parent Compound Studies
Aprotic Solvents (e.g., Acetonitrile)Less stable; favors lactone formation from any residual open-ring form.Intramolecular CyclizationIn aprotic solvents, the forward reaction (conversion to lactone) is dominant. smolecule.comnih.gov
Acidic Aqueous Solutions (e.g., pH 4.0)Unstable; promotes hydrolysis to the open-ring N-desmethyl rosuvastatin-d6 acid.Acid-Catalyzed HydrolysisRosuvastatin lactone readily converts to the parent acid in acidic aqueous mobile phases. smolecule.comnih.govcaymanchem.com
Neutral Aqueous Solutions (e.g., pH 7.4)Moderately unstable; hydrolysis to the open-ring form still occurs.HydrolysisRosuvastatin lactone converts to the parent acid at pH 7.4. caymanchem.com
Organic Protic Solvents (e.g., Methanol)Relatively stable.Equilibrium StabilizedIn methanol, both rosuvastatin and its lactone are stable with no significant interconversion observed. smolecule.comnih.gov

The degradation of this compound is expected to follow pathways similar to those identified for rosuvastatin and its lactone. The primary degradation pathway for the lactone form is hydrolysis to its corresponding carboxylic acid, N-desmethyl rosuvastatin-d6. This reaction is reversible and is a key aspect of the compound's chemical behavior. smolecule.com

Beyond hydrolysis, other degradation products can be formed under various stress conditions such as light, heat, and oxidation. For rosuvastatin, identified degradation products include a 5-oxo isomer and an anti-isomer. smolecule.com Photolytic conditions have been shown to induce a cyclization reaction through a 1,5-hydrogen shift. nih.gov

Forced degradation studies on rosuvastatin have revealed several degradation products. Under oxidative stress, rosuvastatin-N-oxide has been proposed as a major degradation product. Acidic hydrolysis leads to the formation of the lactone, which can then further degrade.

The probable degradation pathways for this compound can be summarized as:

Hydrolysis: The most direct degradation pathway is the opening of the lactone ring to form N-desmethyl rosuvastatin-d6. This is an equilibrium reaction heavily influenced by pH and the presence of water. smolecule.com

Oxidation: Similar to the parent compound, the nitrogen atom on the pyrimidine (B1678525) ring of this compound could be susceptible to oxidation, potentially forming an N-oxide derivative.

Photodegradation: Exposure to light may lead to complex rearrangements. For rosuvastatin, this involves the formation of diastereomeric cyclic products. nih.gov It is plausible that this compound would undergo similar photochemical reactions.

While detailed degradation studies specifically on this compound are not widely published, the extensive research on rosuvastatin provides a solid framework for predicting its degradation behavior.

This compound in Quantitative Bioanalysis

This compound is a stable isotope-labeled form of N-Desmethyl Rosuvastatin Lactone, a metabolite of the widely prescribed cholesterol-lowering medication, Rosuvastatin. Its primary application lies in its use as an internal standard in quantitative bioanalytical methodologies, particularly in conjunction with mass spectrometry-based techniques. This article explores the pivotal role of this compound in enhancing the accuracy and reliability of bioanalytical assays.

Role As an Internal Standard in Quantitative Bioanalytical Methodologies

Applications in Pre-clinical Pharmacokinetic Studies

Pharmacokinetic (PK) studies are fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. The accuracy and precision of the data derived from these studies are paramount. This compound plays a crucial role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the gold standard for the quantification of drugs and their metabolites in biological matrices. The use of a stable isotope-labeled internal standard like this compound is highly recommended to compensate for variability in sample preparation and instrument response nih.gov.

Quantification in in vitro Biological Matrices (e.g., Microsomal Incubations, Cell Cultures)

In vitro metabolism studies are essential early-stage assessments in drug discovery to predict the metabolic fate of a new chemical entity. These experiments often utilize subcellular fractions like liver microsomes or cellular systems such as hepatocytes and other cell lines europa.euresearchgate.net.

Microsomal Incubations: Liver microsomes are a rich source of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes researchgate.net. In these assays, a test compound is incubated with microsomes, and the rate of its disappearance or the formation of metabolites is monitored over time. This compound is an invaluable internal standard for the accurate quantification of N-desmethyl rosuvastatin and other structurally similar analogs formed during these incubations. For instance, studies on rosuvastatin metabolism have identified CYP2C9 as the primary enzyme responsible for its N-desmethylation nih.govnih.gov. The use of a deuterated internal standard ensures reliable quantification of the metabolite, even at low concentrations.

Below is an illustrative data table showcasing the typical validation parameters of an LC-MS/MS method for the quantification of a rosuvastatin analog in a human liver microsomal incubation, utilizing this compound as the internal standard.

Validation ParameterResult
Linearity Range0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ)0.1 ng/mL
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 12%
Accuracy (%Bias)± 15%
Mean Extraction Recovery> 85%

Cell Cultures: Primary hepatocytes and immortalized cell lines are also employed to investigate drug metabolism and transport researchgate.net. In such studies, this compound can be used as an internal standard to quantify the parent drug and its metabolites within the cells and the surrounding culture medium. This allows for a comprehensive understanding of cellular uptake, metabolism, and efflux of rosuvastatin analogs.

Quantification in ex vivo Biological Matrices (e.g., Tissue Homogenates)

To understand the distribution of a drug within a living organism, its concentration in various tissues is measured. This requires the analysis of ex vivo biological matrices, such as tissue homogenates. The analytical challenges in these matrices are often greater than in plasma due to higher lipid content and the presence of endogenous interfering substances.

The use of a stable isotope-labeled internal standard like this compound is critical for mitigating matrix effects and ensuring accurate quantification in complex matrices like liver, kidney, and intestinal tissue homogenates. For example, in preclinical studies involving animal models, the quantification of rosuvastatin and its N-desmethyl metabolite in liver tissue is crucial for understanding its primary site of action and metabolism.

The following table illustrates typical recovery and matrix effect results for the analysis of a rosuvastatin analog in rat liver homogenate using this compound as the internal standard.

Analyte Concentration (ng/g)Mean Recovery (%)CV (%)Mean Matrix Effect (%)CV (%)
Low QC (1 ng/g)92.55.898.27.1
Medium QC (50 ng/g)95.14.2101.55.3
High QC (200 ng/g)93.83.999.74.8

Application in Stability Studies of Related Rosuvastatin Analogs

Stability testing is a critical component of drug development, ensuring that a drug substance or product remains within its established specifications under various environmental conditions. Stability-indicating analytical methods are designed to separate and quantify the parent drug from its degradation products.

Forced degradation studies are conducted to understand the degradation pathways of a drug and to develop stability-indicating methods scispace.com. In these studies, the drug is subjected to stress conditions such as acid, base, oxidation, heat, and light scispace.comnih.gov. This compound can serve as an ideal internal standard in LC-MS/MS methods used to monitor the stability of rosuvastatin analogs and their prodrugs. Its structural similarity to the potential degradants ensures that its extraction efficiency and ionization response closely mimic those of the analytes of interest, leading to more accurate and precise stability data.

For instance, when evaluating the stability of a novel ester prodrug of N-desmethyl rosuvastatin in different pH buffers, this compound would be added to the samples before analysis. This would allow for the precise quantification of the remaining prodrug and the formation of the active N-desmethyl rosuvastatin metabolite over time, providing crucial information on the prodrug's conversion and stability profile.

The table below presents a hypothetical stability study of a rosuvastatin analog under accelerated conditions, with quantification performed using an LC-MS/MS method with this compound as the internal standard.

Time (Months)% Initial Concentration Remaining
0100.0
198.7
395.2
690.5

Metabolic Pathways and Enzymatic Formation of Rosuvastatin Lactone Metabolites

Enzyme Kinetics and Mechanistic Studies of Rosuvastatin (B1679574) Metabolism in vitro

Studies of rosuvastatin metabolism in vitro provide insight into the efficiency and characteristics of the enzymatic processes.

Detailed kinetic parameters such as the Michaelis-Menten constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) for the specific transformation of rosuvastatin to N-desmethyl rosuvastatin lactone by individual CYP isozymes are not extensively reported in the literature. However, general observations from in vitro studies characterize the metabolism of rosuvastatin as remarkably slow. nih.gov For instance, in human liver microsomes, rosuvastatin demonstrates very slow metabolic turnover. nih.gov

Inhibition studies further clarify the role of specific enzymes in rosuvastatin metabolism.

Study TypeInhibitor/InducerTarget EnzymeFindingCitation
Clinical InteractionFluconazole (Inhibitor)CYP2C9Modest increase in rosuvastatin exposure (14% AUC increase), confirming the limited role of CYP2C9 clearance. nih.gov
In Vitro StudyRosuvastatinCYP EnzymesNo clinically significant inhibition or induction, indicating low interaction potential. drugbank.comnih.gov
Hepatocyte StudyRosuvastatinCYP2B6, CYP2C9Mild induction of mRNA expression with less significant impact on enzyme activity. researchgate.net

Comparative Metabolism of Rosuvastatin and its N-Desmethyl Metabolite in Cellular and Subcellular Systems

The metabolic profile of rosuvastatin is characterized by the dominance of the parent compound over its metabolites in terms of both concentration and activity.

In human plasma, the concentrations of both N-desmethyl rosuvastatin and rosuvastatin lactone are significantly lower than that of rosuvastatin. nih.gov The peak plasma concentration (Cₘₐₓ) for N-desmethyl rosuvastatin is less than 10% of the parent drug. nih.gov While N-desmethyl rosuvastatin retains some pharmacological activity, it is estimated to be about one-sixth to one-half as potent as rosuvastatin in inhibiting HMG-CoA reductase. crestor.comnih.gov The lactone metabolite is generally considered to be inactive. nih.govontosight.ai

Studies analyzing excreta from subjects given radiolabeled rosuvastatin found that the majority of the dose was excreted in the feces, largely as the unchanged parent drug (approximately 77%). drugbank.comnih.gov N-desmethyl rosuvastatin and rosuvastatin-5S-lactone were the two metabolites identified in the excreta. nih.gov

CompoundRelative Plasma Concentration (Cₘₐₓ)HMG-CoA Reductase Inhibitory ActivityCitation
Rosuvastatin100% (Reference)Accounts for >90% of total activity in plasma. pharmgkb.orgcrestor.comnih.gov
N-Desmethyl Rosuvastatin<10% of Rosuvastatin1/6 to 1/2 the activity of Rosuvastatin. crestor.comnih.govnih.gov
Rosuvastatin LactoneVariable, but lower than RosuvastatinConsidered inactive. nih.govontosight.ai

Impact of N-Desmethyl Rosuvastatin Lactone Formation on Metabolic Clearance Pathways

Detailed pharmacokinetic studies have demonstrated that approximately 90% of an administered rosuvastatin dose is excreted, primarily in the feces, as the parent compound. crestor.comnih.gov This indicates that hepatic uptake and subsequent biliary excretion of unchanged rosuvastatin is the principal clearance mechanism. After an intravenous dose, about 72% of the total body clearance was by the hepatic route and 28% by the renal route. drugbank.comcrestor.com

Table 2: Rosuvastatin Excretion and Metabolite Data

Parameter Finding Reference
Primary Route of Excretion Feces crestor.comnih.gov
Percentage of Dose Excreted Unchanged ~90% (primarily in feces) crestor.comnih.gov
Percentage of Dose Recovered as Metabolites ~10% drugbank.comcrestor.com
Relative Cmax of N-desmethyl rosuvastatin <10% of parent drug nih.gov

| Contribution of Parent Drug to Active HMG-CoA Reductase Inhibition | >90% | crestor.com |

Applications of N Desmethyl Rosuvastatin Lactone D6 in Contemporary Pharmaceutical Sciences Research

Impurity Reference Standard in Active Pharmaceutical Ingredient (API) Manufacturing and Quality Control

The manufacturing process of any Active Pharmaceutical Ingredient (API) can result in the formation of impurities, which must be identified, quantified, and controlled to ensure the safety and efficacy of the final drug product. N-Desmethyl Rosuvastatin (B1679574) Lactone is recognized as a process impurity and metabolite of Rosuvastatin. synthinkchemicals.comlgcstandards.com

As such, N-Desmethyl Rosuvastatin Lactone-d6 serves as a critical certified reference material (CRM) or pharmaceutical secondary standard. sigmaaldrich.com These standards are essential for:

Method Validation: Establishing the performance characteristics of analytical methods, such as High-Performance Liquid Chromatography (HPLC), used for routine quality control testing of Rosuvastatin API. synzeal.com

Impurity Profiling: Accurately identifying and quantifying the N-Desmethyl Rosuvastatin Lactone impurity in batches of Rosuvastatin. The use of a deuterated standard allows for precise quantification via mass spectrometry, minimizing matrix effects.

Regulatory Filings: Providing the necessary documentation for Abbreviated New Drug Applications (ANDA) and Drug Master File (DMF) submissions to regulatory agencies like the FDA, which require thorough characterization of all potential impurities. synthinkchemicals.com

The high purity and detailed characterization of these reference standards are paramount, meeting stringent regulatory compliance requirements. synzeal.com

Use in Metabolite Identification and Quantification Studies in Pre-clinical Drug Development

The deuterated nature of this compound makes it an ideal internal standard for bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov An internal standard is a compound with similar physicochemical properties to the analyte, added in a known quantity to samples to correct for variability during sample preparation and analysis.

Numerous studies have developed and validated sensitive UPLC-MS/MS or LC-MS/MS assays for the simultaneous quantification of Rosuvastatin and its metabolites, including N-desmethyl rosuvastatin and rosuvastatin-5S-lactone, in biological matrices like human plasma. nih.govresearchgate.netresearchgate.net In these methods, deuterated analogues such as N-Desmethyl Rosuvastatin-d6 are indispensable. nih.gov Their use ensures high accuracy and precision by compensating for potential analyte loss during sample extraction and for variations in instrument response. nih.govresearchgate.netresearchgate.net This allows researchers to build a precise pharmacokinetic profile of the parent drug and its metabolites.

Analytical Method Summary for Rosuvastatin and Metabolite Quantification
Technique UPLC-MS/MS
Analytes Rosuvastatin (RST), Rosuvastatin-5S-lactone (RSTL), N-desmethyl rosuvastatin (DM-RST)
Internal Standard Deuterium-labeled (d6) standards
Sample Matrix Human Plasma
Sample Preparation Protein precipitation or Liquid-liquid extraction
Key Findings The methods are sensitive, with low limits of quantification (LLOQ), and have been successfully applied to clinical and pharmacokinetic studies. nih.govnih.gov

This table is based on data from multiple sources. nih.govnih.gov

Application in Drug-Drug Interaction Studies at the Enzymatic Level

Understanding the potential for drug-drug interactions (DDIs) is a critical component of preclinical safety assessment. Rosuvastatin is metabolized primarily by the cytochrome P450 enzyme CYP2C9 and to a lesser extent by CYP2C19 and CYP3A4. nih.gov Its major metabolite, N-desmethyl rosuvastatin, is also formed through these enzymatic pathways. nih.gov Research indicates that this metabolite may interact with various cytochrome P450 enzymes, potentially influencing the metabolism of other co-administered drugs. smolecule.com

This compound is used in in-vitro studies to investigate these interactions. By using the stable isotope-labeled compound, researchers can accurately trace its metabolism in the presence of other drugs (inhibitors or inducers of CYP enzymes) without interference from the non-labeled compound. These studies help to:

Identify which specific CYP isozymes are responsible for the formation of the N-desmethyl metabolite. nih.gov

Determine if other drugs can inhibit or induce the metabolism of Rosuvastatin to this metabolite.

Assess the DDI potential at the level of drug transporters, such as the Organic Anion Transporting Polypeptide 1B1 (OATP1B1), which is crucial for the hepatic uptake of Rosuvastatin. nih.govaacrjournals.org

Contribution to Understanding Rosuvastatin's Biotransformation in Non-Clinical Models

The biotransformation of a drug describes its metabolic conversion in the body, which dictates its efficacy and clearance. Rosuvastatin is converted to two main metabolites: N-desmethyl rosuvastatin and rosuvastatin-5S lactone. nih.gov While N-desmethyl rosuvastatin is considered an active metabolite, its plasma concentrations are typically less than 10% of the parent compound. nih.gov

Elucidating the primary and secondary metabolic pathways.

Quantifying the rate of formation of the N-desmethyl metabolite. nih.gov

Comparing metabolic profiles across different species to assess the suitability of animal models for predicting human metabolism.

Development of High-Throughput Screening (HTS) Assays for Metabolic Stability

In early drug discovery, high-throughput screening (HTS) assays are employed to rapidly assess the metabolic stability of a large number of compounds. Metabolic stability is a measure of how quickly a compound is metabolized by liver enzymes, which influences its half-life and potential for DDI.

The development of robust HTS assays for Rosuvastatin and related compounds relies on rapid and sensitive analytical techniques, predominantly LC-MS/MS. researchgate.net In this context, this compound is used as an internal standard to ensure the quality and reliability of the data generated. nih.gov These HTS assays allow researchers to:

Quickly rank compounds based on their metabolic stability.

Identify metabolically liable "soft spots" in a molecule's structure.

Screen for compounds that may inhibit or induce key metabolic enzymes in a high-throughput fashion. aacrjournals.org

The precision afforded by using a deuterated internal standard is critical for making accurate decisions about which drug candidates to advance in the development pipeline. nih.govresearchgate.net

Future Research Trajectories and Methodological Innovations

Exploration of Novel Synthetic Routes for Deuterated Rosuvastatin (B1679574) Metabolites

The synthesis of N-Desmethyl Rosuvastatin Lactone-d6 and similar deuterated metabolites is a meticulous process. Current methods often commence with rosuvastatin or its analogs, followed by demethylation and lactonization steps. smolecule.com The formation of the pyrimidine (B1678525) core, a key structural component, typically involves a Wittig-type reaction with a phosphonium (B103445) ylide intermediate. smolecule.com

Future research is focused on developing more efficient and stereoselective synthetic strategies. Key areas of exploration include:

Advanced Catalysis: Investigating novel catalysts to improve the efficiency and yield of demethylation and lactonization reactions.

Flow Chemistry: Implementing continuous flow processes to enhance reaction control, reduce reaction times, and improve scalability.

Enzymatic Synthesis: Exploring the use of specific enzymes to achieve highly selective deuteration and metabolite formation, mimicking natural metabolic pathways.

The purification of these synthesized standards is equally critical, with high-performance liquid chromatography (HPLC) being a primary technique. smolecule.com Innovations in chromatographic materials and methods will be essential for achieving the high purity required for analytical standards. smolecule.com

Integration with Advanced Multi-Omics Approaches in Metabolism Research

The study of drug metabolism is increasingly benefiting from multi-omics approaches, which integrate data from genomics, proteomics, and metabolomics. In the context of rosuvastatin, multi-omics studies have revealed intricate connections between gut microbiota, host metabolism, and drug response. nih.govnih.gov

Future research will likely leverage these integrated approaches to:

Elucidate Complex Metabolic Pathways: Combine metabolomic data, where this compound is a key analytical tool, with genomic and proteomic data to build comprehensive models of rosuvastatin metabolism.

Identify Novel Biomarkers: Analyze multi-omics datasets to discover new biomarkers that predict an individual's response to rosuvastatin therapy.

Personalize Medicine: Utilize insights from multi-omics studies to tailor rosuvastatin treatment strategies based on an individual's unique metabolic profile. nih.gov

Web-based platforms like MetaboAnalyst are instrumental in analyzing and interpreting complex metabolomics data, facilitating the integration of different omics datasets. metaboanalyst.ca

Development of Miniaturized and Automated Analytical Platforms for this compound Quantification

The quantification of drug metabolites is moving towards smaller, faster, and more automated systems. The development of miniaturized and automated analytical platforms offers significant advantages in terms of sample volume, throughput, and cost-effectiveness. nih.govnih.gov

Key advancements in this area include:

Microfluidics and Lab-on-a-Chip: These technologies enable the integration of sample preparation, separation, and detection on a single, small device, reducing the need for large laboratory equipment. researchgate.net

Automated Sample Preparation: The use of liquid handling robots can automate the extraction of metabolites from biological samples, improving reproducibility and throughput. biorxiv.org

Portable Mass Spectrometry: The trend towards smaller, more portable mass spectrometers could enable on-site analysis of drug metabolites in the future. pharmiweb.com

These innovations will streamline the quantification of this compound, making pharmacokinetic studies more efficient and accessible.

Expanded Applications in In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

This compound and other deuterated standards are indispensable in in vitro ADME studies. These studies, which investigate the fundamental pharmacokinetic properties of a drug, rely on accurate quantification of the parent drug and its metabolites.

Future applications in this area will focus on:

High-Throughput Screening: Utilizing automated platforms to screen large libraries of compounds for their ADME properties, with deuterated standards ensuring data accuracy.

Advanced Cell Culture Models: Employing more complex in vitro models, such as 3D cell cultures and organ-on-a-chip systems, to better mimic in vivo conditions.

Transporter Studies: Investigating the role of drug transporters in the absorption and disposition of rosuvastatin and its metabolites.

The data generated from these in vitro studies, supported by the precise measurements enabled by standards like this compound, are crucial for predicting a drug's behavior in humans.

Investigating Stereospecific Metabolic Pathways Involving Lactone Formation

The conversion of rosuvastatin to its lactone metabolite is a significant metabolic pathway. chemicalpapers.comresearchgate.net This lactonization process can be influenced by factors such as pH and the solvent environment. chemicalpapers.comresearchgate.net Understanding the stereospecificity of this and other metabolic transformations is a key area of ongoing research.

Future investigations will likely involve:

Chiral Chromatography: Employing advanced chiral separation techniques to resolve and quantify different stereoisomers of rosuvastatin and its metabolites.

Computational Modeling: Using molecular modeling and simulation to predict the stereochemical course of metabolic reactions.

Enzyme Characterization: Identifying and characterizing the specific enzymes responsible for the stereospecific metabolism of rosuvastatin.

By unraveling the stereospecific aspects of rosuvastatin metabolism, researchers can gain a more complete understanding of its pharmacokinetic and pharmacodynamic profile.

Q & A

Q. How does N-Desmethyl Rosuvastatin Lactone-d6 differ from its parent compound, Rosuvastatin, in pharmacokinetic studies?

this compound is a deuterated analog of the active metabolite of Rosuvastatin. Its isotopic labeling (deuterium atoms in the lactone structure) enhances stability and enables precise tracking in metabolic pathways using high-resolution mass spectrometry (HRMS) or LC-MS/MS. Unlike Rosuvastatin, which is primarily excreted unchanged, this deuterated metabolite allows researchers to isolate and quantify phase I metabolic pathways (e.g., demethylation and lactonization) with minimal interference from endogenous compounds .

Q. What analytical methods are validated for quantifying this compound in biological matrices?

Validated UPLC-MS/MS and LC-MS/MS methods are recommended. For example:

  • Column : C18 reversed-phase with 2.6 µm particle size for optimal resolution.
  • Detection : Multiple reaction monitoring (MRM) using transitions m/z 470.1 → 285.0 (this compound) and m/z 482.1 → 258.0 (internal standard).
  • Sample Prep : Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation (13,000 rpm, 10 min) to minimize matrix effects .

Q. Why is isotopic purity critical for this compound in tracer studies?

Deuterium incorporation (>98% purity) ensures minimal isotopic exchange during in vitro/in vivo experiments. Impurities (e.g., non-deuterated analogs) can skew pharmacokinetic (PK) data, particularly in studies comparing metabolic stability or enzyme kinetics. Use nuclear magnetic resonance (NMR) or HRMS to confirm isotopic integrity before application .

Advanced Research Questions

Q. How can researchers address conflicting data on the metabolic stability of this compound across preclinical models?

Discrepancies often arise from interspecies variations in cytochrome P450 (CYP) enzyme activity. To resolve this:

  • Experimental Design : Use human hepatocytes or CYP-expressing microsomes (e.g., CYP2C9/2C19) for in vitro studies.
  • Controls : Include Rosuvastatin and its non-deuterated lactone metabolite as comparators.
  • Data Normalization : Adjust for protein binding and intrinsic clearance rates using the well-stirred liver model .

Q. What methodological considerations are essential for detecting this compound in population PK studies with pediatric cohorts?

Pediatric PK studies require:

  • Low-Volume Sampling : Validate a microsampling technique (e.g., dried blood spots) with a lower limit of quantification (LLOQ) ≤0.1 ng/mL.
  • Age-Specific Validation : Account for age-related differences in plasma protein binding and hematocrit levels.
  • Ethical Compliance : Ensure deuterated analogs are approved for pediatric research under regulatory guidelines (e.g., EMA/FDA) .

Q. How can researchers optimize synthetic routes for this compound to improve yield and scalability?

Apply Quality by Design (QbD) principles:

  • Critical Parameters : Reaction temperature (70–80°C), solvent polarity (acetonitrile/water gradient), and catalyst loading (0.5–1.0 mol% Pd/C).
  • Design of Experiments (DoE) : Use a central composite design to evaluate interactions between variables.
  • Purity Control : Monitor lactone ring integrity via FT-IR (absorption band at 1,750 cm⁻¹ for lactone carbonyl) .

Q. What strategies resolve contradictions in receptor-binding affinity data between this compound and its parent compound?

Contradictions may stem from assay conditions (e.g., pH, cofactors). Recommended steps:

  • Competitive Binding Assays : Use radiolabeled Rosuvastatin (³H or ¹⁴C) to measure displacement in HMG-CoA reductase assays.
  • Structural Analysis : Perform molecular docking simulations to compare binding poses (e.g., hydrogen bonding with Ser684 or Lys735 residues).
  • Activity Correlation : Link binding data to functional inhibition of mevalonate pathway intermediates (e.g., LDL-C reduction in hepatocyte models) .

Q. How can researchers validate the lactone ring’s role in the inactivity of this compound?

The lactone form is clinically inactive due to reduced affinity for HMG-CoA reductase. To confirm:

  • Hydrolysis Studies : Incubate the lactone with esterases (e.g., porcine liver esterase) and quantify the active hydroxyacid form via LC-MS.
  • Enzyme Kinetics : Compare Kᵢ values (lactone vs. hydroxyacid) using recombinant HMG-CoA reductase.
  • In Vivo Correlation : Administer deuterated lactone to rodent models and measure plasma LDL-C levels versus non-deuterated controls .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.